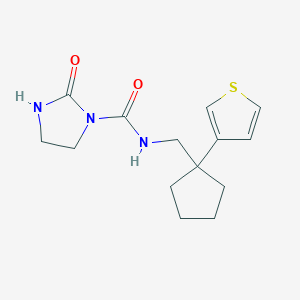

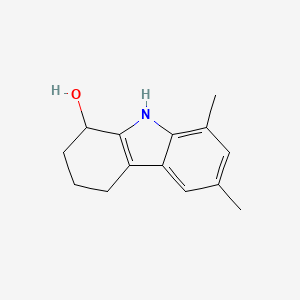

6,8-二甲基-2,3,4,9-四氢-1H-咔唑-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds, such as 2,3,4,9-tetrahydro-1H-carbazoles, has been reported in the literature . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .科学研究应用

光物理学

对咔唑衍生物的研究提供了对其光物理性质的见解,证明了它们对溶剂极性的敏感性及其在荧光研究中的潜力。例如,6,7-二甲氧基-9-甲基-2,3,4,9-四氢-1H-咔唑-1-酮(DMTCO)等化合物在荧光光谱性质上表现出显著的位移,以响应溶剂极性的变化,受分子间氢键的影响。这种敏感性对于理解咔唑衍生物在不同环境中的光物理行为至关重要(Ghosh et al., 2013)。

有机微电子学

咔唑衍生物已被探索用于有机微电子学。对 6,12-二甲基吲哚并[3,2-b]咔唑等化合物的研究揭示了它们在有机场效应晶体管(OFET)中的潜力。这些化合物由于其共面分子结构和 π 堆叠而表现出有希望的电子特性,这对于高性能 OFET 至关重要(Wakim et al., 2004)。

抗 HIV 活性

某些咔唑衍生物,例如氯代-1,4-二甲基-9H-咔唑衍生物,已显示出选择性的抗 HIV 活性。初步的生物学研究已经确定了具有良好特性的化合物,用于开发新的抗 HIV 药物,突出了咔唑衍生物在治疗慢性感染中的治疗潜力(Saturnino et al., 2018)。

OLED 材料

咔唑化合物作为 OLED 中三重态发射体的宿主材料引起了人们的兴趣。在不影响小分子中三重态能量的情况下调整 HOMO 能级的能力使咔唑衍生物对 OLED 应用很有价值。它们的结构改性可以显着提高 OLED 性能,为更高效、更稳定的器件提供途径(Brunner et al., 2004)。

有机合成

咔唑衍生物也已用于有机合成中,展示了它们作为试剂和催化剂在各种化学转化中的多功能性。例如,钯 (II) 催化的二甲基氨基甲酰基四氢咔唑的 C(sp3)-H 氧化突出了它们在定向氧化过程中的潜力,展示了咔唑骨架在复杂有机合成策略中的适用性(Nakano & Lupton, 2014)。

作用机制

Target of Action

It is known that tetrahydrocarbazole derivatives exhibit a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that the compound may interact with multiple targets within these pathways.

Mode of Action

It is known that the oxidation of substituted tetrahydrocarbazoles can lead to the formation of various functionalized tetrahydrocarbazoles . This suggests that the compound may interact with its targets through oxidation reactions.

Biochemical Pathways

Given the broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives, it is likely that the compound affects multiple pathways related to antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Pharmacokinetics

The compound’s predicted density is approximately 1 g/cm3 , which may influence its distribution and bioavailability.

Result of Action

Given the compound’s broad spectrum of biological activity, it is likely that it induces a variety of effects at the molecular and cellular level .

属性

IUPAC Name |

6,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-8-6-9(2)13-11(7-8)10-4-3-5-12(16)14(10)15-13/h6-7,12,15-16H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUUFICNYNDRAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=C(N2)C(CCC3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2760479.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)

![2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2760482.png)

![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)

![7-[5-(2,4-dichlorophenyl)-2-furyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2760485.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2760486.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2760489.png)